molecular formula C5H10N2O2 B14789050 3-Amino-4-hydroxy-piperidin-2-one

3-Amino-4-hydroxy-piperidin-2-one

Cat. No.: B14789050
M. Wt: 130.15 g/mol
InChI Key: NCJVIICVGLCNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-hydroxy-piperidin-2-one is a sophisticated, multifunctional piperidine derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. This compound features a unique constrained structure that integrates multiple functional groups—an amine, a hydroxyl, and a lactam—within a single piperidine scaffold. This combination makes it a valuable template for creating conformationally restricted pseudopeptides and bioisosteres, which are crucial in the design of novel enzyme inhibitors and receptor ligands. Researchers can leverage this complex scaffold to explore structure-activity relationships and develop potential therapeutic agents for various disease targets. The simultaneous presence of orthogonal functional groups allows for selective chemical modifications, facilitating its integration into more complex molecular architectures. As with all our fine chemicals, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-4-3(8)1-2-7-5(4)9/h3-4,8H,1-2,6H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJVIICVGLCNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(C1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 4 Hydroxy Piperidin 2 One and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.com For 3-Amino-4-hydroxy-piperidin-2-one, several retrosynthetic strategies can be envisioned.

A primary disconnection can be made at the amide bond (C-N bond) within the lactam ring. This disconnection simplifies the target molecule to a linear δ-amino acid precursor. This acyclic precursor would need to possess the required stereocenters for the amino and hydroxyl groups.

Alternatively, disconnections can focus on the formation of the C-C bonds of the carbon backbone. A logical disconnection is between the C3 and C4 carbons, which breaks the bond between the amino and hydroxyl-bearing carbons. This approach might stem from a strategy involving the addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound. Another key disconnection is adjacent to the carbonyl group, which is a common strategy in the synthesis of cyclic ketones and lactams, often pointing towards a Dieckmann-type cyclization.

Functional Group Interconversion (FGI) is another critical aspect of the analysis. amazonaws.com The amino and hydroxyl groups can be retrosynthetically converted to other functionalities that are easier to introduce or manipulate. For instance, the amino group could derive from the reduction of a nitro group or an azide (B81097), and the hydroxyl group could be the result of reducing a ketone. These considerations expand the range of possible starting materials and synthetic routes.

Classical Synthetic Routes to Piperidinone Derivatives

The synthesis of the piperidinone core can be broadly categorized into methods that construct the ring from acyclic precursors and those that modify an existing ring system.

Ring-forming reactions are a cornerstone of heterocyclic synthesis, providing direct access to the piperidinone scaffold.

Intramolecular cyclization involves forming the lactam ring from a single linear molecule that contains all the necessary atoms. A common strategy is the cyclization of δ-amino acids or their ester derivatives. utrgv.edu For example, a suitably substituted 5-aminopentanoic acid can be induced to cyclize, often under thermal conditions or with the aid of coupling agents, to form the corresponding piperidin-2-one.

A powerful method for lactam synthesis is the tandem reductive amination/lactamization sequence. This approach can involve the reductive amination of a keto-acid or keto-ester, which then spontaneously cyclizes to form the lactam. nih.gov For instance, the reductive amination of a ketone with a 4-aminobutyrate ester can proceed directly to the lactam product. nih.gov Similarly, the reduction of γ-azidonitriles with dichloroindium hydride can lead to the formation of pyrrolidin-2-imines, a related lactam precursor synthesis. organic-chemistry.org The synthesis of piperidinones can also be achieved through the cyclization of protected pentenal amines. youtube.com

The stereochemistry of these reactions is a significant challenge, and achieving the desired relative and absolute configuration of substituents often requires the use of chiral catalysts or starting materials from the chiral pool, such as amino acids. nih.gov For example, S-glutamic acid has been successfully transformed into S-5-hydroxy-2-piperidone. dtic.mil

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a key method for creating five- or six-membered rings. youtube.comyoutube.com In the context of piperidinone synthesis, this reaction is typically used to prepare 4-piperidones. The process starts with the addition of a primary amine to two equivalents of an alkyl acrylate, followed by the Dieckmann condensation, hydrolysis, and decarboxylation to yield the 4-piperidone. dtic.milyoutube.com

While the classical Dieckmann condensation leads to carbocyclic rings, its principles are extended to the synthesis of heterocyclic systems. For piperidin-2-ones, a related strategy involves the cyclization of a diester where the nitrogen atom is part of the backbone chain connecting the two ester groups. ucl.ac.uknih.gov The base-catalyzed intramolecular reaction between an ester and an appropriately positioned amide or another ester group on the same molecule leads to the formation of the piperidinone ring. ucl.ac.ukepa.gov The reaction is driven by the formation of a stable enolate after cyclization. youtube.com

Cyclization MethodPrecursor TypeResulting PiperidinoneKey Features
Intramolecular Amidation δ-Amino esterSubstituted Piperidin-2-oneDirect cyclization, often requires coupling agents or heat.
Reductive Lactamization Keto-amino esterSubstituted Piperidin-2-oneTandem reductive amination and spontaneous cyclization. nih.gov
Dieckmann Condensation Diester with backbone nitrogenPiperidin-2,4-dione intermediateIntramolecular Claisen condensation followed by decarboxylation. ucl.ac.uk
Aza-Michael-Michael Annulation Acyclic precursorsPiperidin-2-one derivativesA cascade reaction forming two C-C bonds and one C-N bond. ucl.ac.uk

An alternative to building the piperidine (B6355638) ring from scratch is to modify a pre-existing heterocyclic ring, most commonly a pyridine (B92270) derivative. acs.org

The catalytic hydrogenation of substituted pyridines is a widely used method to produce piperidines. dtic.milorganic-chemistry.org By carefully controlling the reaction conditions, such as the catalyst, pressure, and solvent, it is possible to achieve partial reduction. For instance, the interruption of palladium-catalyzed hydrogenation of certain pyridine derivatives can lead to the formation of piperidinones. mdpi.com Chemo-enzymatic methods have also been developed for the asymmetric dearomatization of activated pyridines to prepare stereo-enriched piperidines. acs.org

Other heterocyclic systems can also serve as precursors. For example, furan (B31954) derivatives can be rearranged into 3-pyrididones, which can be further reduced to the corresponding piperidines. youtube.com Furthermore, the transformation of furfural, a bio-based platform chemical, into piperidine has been demonstrated through a cascade of reactions including amination, hydrogenation, and ring rearrangement. nih.gov

Functional group interconversions are essential reactions in organic synthesis that transform one functional group into another, allowing for the late-stage modification of a molecule to install the desired functionality. fiveable.me Once a piperidinone ring with a suitable substitution pattern is synthesized, FGIs can be employed to arrive at the this compound structure.

Key transformations could include:

Reduction of a Ketone: A common route to a hydroxyl group is the reduction of a ketone. For example, a 3-amino-4-oxo-piperidin-2-one could be selectively reduced to introduce the C4 hydroxyl group. Biocatalytic ketone reduction using carbonyl reductases is a promising approach for achieving high stereoselectivity. researchgate.netmdpi.com

Hydroxylation: Direct hydroxylation of a C-H bond adjacent to a carbonyl or other activating group can be achieved using various oxidizing agents.

Reduction of a Nitro Group or Azide: An amino group can be introduced by the reduction of a nitro group (e.g., using H₂/Pd-C) or an azide (e.g., using H₂/Pd-C or LiAlH₄). This strategy involves synthesizing a piperidinone bearing a nitro or azido (B1232118) group at the C3 position.

Conversion of an Alkene: An alkene functionality within the piperidinone ring can be converted to an amino alcohol through processes like aminohydroxylation or a sequence of epoxidation followed by nucleophilic opening with an amine. acs.org

FGI ReactionStarting GroupTarget GroupCommon Reagents
Ketone Reduction Ketone (C=O)Secondary Alcohol (-CH(OH)-)NaBH₄, LiAlH₄, Ketoreductases mdpi.com
Nitro Reduction Nitro (-NO₂)Amine (-NH₂)H₂, Pd/C; Fe, HCl
Azide Reduction Azide (-N₃)Amine (-NH₂)H₂, Pd/C; LiAlH₄; PPh₃/H₂O
Alkene Aminohydroxylation Alkene (C=C)Amino alcoholOsO₄, chloramine-T derivatives
Epoxidation & Ring Opening Alkene (C=C)Amino alcoholm-CPBA then R-NH₂

Functional Group Interconversions (FGIs)

Amination Reactions

The introduction of an amino group at the C3 position of a piperidinone ring is a crucial step in the synthesis of the target compound. One common approach involves the use of aminating reagents on a suitable piperidinone precursor. For instance, the reaction of an enolate derived from a 4-hydroxypiperidin-2-one with an electrophilic nitrogen source can introduce the amino group. Another strategy is the reductive amination of a 3-keto-4-hydroxypiperidinone, where a ketone is converted to an amine in the presence of ammonia (B1221849) or a primary amine and a reducing agent.

A notable example of constructing a related polysubstituted 2-piperidinone involves a five-component diastereoselective synthesis. This method utilizes a Knoevenagel condensation-Michael addition-Mannich cascade reaction of aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate (B1210297). nih.gov This one-pot reaction provides access to highly functionalized piperidinones with good stereocontrol. nih.gov

Reaction Type Starting Materials Reagents Product Key Features
Knoevenagel-Michael-Mannich CascadeAromatic aldehydes, nitriles, dialkyl malonatesAmmonium acetate or aqueous ammoniaPolysubstituted 2-piperidinonesHigh diastereoselectivity, one-pot synthesis. nih.gov
Reductive Amination3-Keto-4-hydroxypiperidinoneAmmonia/Primary Amine, Reducing AgentThis compoundDirect introduction of the amino group.
Hydroxylation Strategies

The installation of a hydroxyl group at the C4 position can be achieved through various hydroxylation methods. The dihydroxylation of a double bond in a corresponding dehydropiperidinone is a common strategy. nih.gov This can be accomplished using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO). nih.gov The stereochemical outcome of this reaction can often be influenced by the existing stereocenters in the molecule. nih.gov

Enzymatic hydroxylation presents a green and highly selective alternative. chemistryviews.org For example, engineered proline-4-hydroxylases have been used for the C-H oxidation of piperidine derivatives, introducing hydroxyl groups with high regio- and stereoselectivity. chemistryviews.org

Hydroxylation Method Substrate Reagents/Catalyst Product Key Features
Dihydroxylation4,5-Dehydropiperidin-2-oneOsO₄, NMO4,5-Dihydroxypiperidin-2-oneCan be diastereoselective. nih.gov
Enzymatic HydroxylationPiperidine derivativeEngineered HydroxylaseHydroxylated PiperidineHigh regio- and stereoselectivity. chemistryviews.org
Reduction Methodologies (e.g., Hydride Reductions)

Hydride reductions are fundamental in piperidinone synthesis, particularly for the reduction of ketone and lactam functionalities. Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed. nih.govrsc.orgchadsprep.comslideshare.net The facial selectivity of hydride reduction of cyclic ketones, such as piperidones, can be influenced by the conformation of the substrate and the steric bulk of the hydride reagent. nih.govacs.org For instance, the reduction of cis-2,6-disubstituted N-acylpiperidones with a small hydride like LiAlH₄ may proceed through a twist-boat conformation, affecting the stereochemical outcome. nih.gov

Sodium borohydride is a milder reducing agent and is often used for the selective reduction of ketones in the presence of other functional groups. niscpr.res.in In some cases, the reduction of a lactam can lead to the formation of the corresponding cyclic amine. rsc.org

Reducing Agent Substrate Product Key Considerations
Lithium Aluminum Hydride (LiAlH₄)Piperidinone (ketone or lactam)Alcohol or AminePowerful reducing agent; can reduce multiple functional groups. nih.govrsc.org
Sodium Borohydride (NaBH₄)Piperidinone (ketone)AlcoholMilder, more selective for ketones and aldehydes. chadsprep.comniscpr.res.in
K-SelectridePiperidoneAlcoholBulky hydride reagent, can influence stereoselectivity. acs.org

Multi-step Synthetic Protocols

The synthesis of this compound and its complex analogs often necessitates multi-step sequences. niscpr.res.innih.govyoutube.com These protocols allow for the precise installation of functional groups and the control of stereochemistry. A common strategy involves starting from a readily available chiral precursor, such as an amino acid, and building the piperidine ring through a series of transformations.

For example, a synthetic route to chiral 4-amino-3-hydroxy piperidine derivatives has been developed starting from 2-deoxy-D-ribose. rsc.org Another approach describes a multi-step synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives from L-glutamic acid. niscpr.res.in This route involves esterification, Boc-protection, reduction of a diester to a diol, tosylation, and finally cyclization to form the piperidine ring. niscpr.res.in

A general method for assembling multi-substituted chiral piperidines has been inspired by the biosynthesis of piperidine natural products, utilizing a stereoselective three-component vinylogous Mannich-type reaction. rsc.org

Stereoselective and Asymmetric Synthesis of Chiral Piperidinones

Given the importance of stereochemistry in biological activity, the development of stereoselective and asymmetric methods for the synthesis of chiral piperidinones is of paramount importance. nih.govresearchgate.netrsc.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct the stereochemical outcome of a subsequent reaction. cdnsciencepub.comresearchgate.netnih.gov After the desired stereocenter is created, the auxiliary is removed. Davies' chiral auxiliary, (R)- and (S)-α-phenylethylamine, has been successfully used in the asymmetric Michael addition of amines to α,β-unsaturated esters to generate enantiopure piperidinone precursors. ucl.ac.uk Carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, have also been employed to achieve high diastereoselectivity in the synthesis of N-arabinosyl dehydropiperidinones. cdnsciencepub.comresearchgate.net

Chiral Auxiliary Reaction Type Key Feature Reference
(R)- or (S)-α-phenylethylamineAsymmetric Michael AdditionHigh enantiomeric excess. ucl.ac.uk
D-arabinopyranosylamineDomino Mannich–Michael reactionHigh diastereoselectivity. cdnsciencepub.comresearchgate.net

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers a more efficient and atom-economical approach to chiral molecules. nih.govnih.govnih.govorganic-chemistry.orgyoutube.com This strategy employs a chiral catalyst to control the stereoselectivity of the reaction. Rhodium-catalyzed asymmetric reductive Heck reactions have been developed to produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. snnu.edu.cnnih.govorganic-chemistry.org

Furthermore, chemo-enzymatic methods, combining the advantages of chemical synthesis and biocatalysis, have emerged as powerful tools. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade has been used to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. researchgate.net

Catalytic System Reaction Type Product Key Features
Rh-catalyst with chiral ligandAsymmetric Reductive Heck ReactionEnantioenriched 3-substituted tetrahydropyridinesHigh yield and enantioselectivity. snnu.edu.cnnih.govorganic-chemistry.org
Amine Oxidase/Ene Imine ReductaseBiocatalytic CascadeStereo-defined substituted piperidinesChemo-enzymatic, high stereoselectivity. researchgate.net
Copper-catalyst with chiral ligandCyclizative AminoborationChiral 2,3-cis-disubstituted piperidinesHigh regio- and enantioselectivity. nih.gov
Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium catalysts are particularly effective for the asymmetric hydrogenation of prochiral precursors to generate chiral piperidines and their derivatives with high enantioselectivity. nih.govrsc.org A key strategy involves the hydrogenation of functionalized pyridines or tetrahydropyridines. rsc.org For instance, a novel rhodium(I)-catalyzed asymmetric hydrogenation was evaluated as a primary strategy for preparing (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, a related 4-amino-3-hydroxy piperidine, demonstrating a direct approach to controlling the stereochemistry of the amino alcohol moiety. rsc.org

The choice of ligand is crucial for achieving high enantiomeric excess (ee). Catalytic systems such as Rh-TangPhos have demonstrated high conversions and ee values up to 96.3% in the asymmetric hydrogenation of N-aryl β-enamino esters, which are precursors to chiral β-amino acids, a structural element of the target molecule. nih.gov Furthermore, rhodium(III) oxide (Rh₂O₃) has been identified as a highly active, commercially available catalyst for the hydrogenation of a wide range of unprotected pyridines under mild conditions, tolerating various functional groups like alcohols and amines. rsc.org Another advanced method is a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which allows for the rapid synthesis of various chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn

Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation

Catalyst System Substrate Type Key Feature Reported Enantioselectivity (ee) Reference
Rhodium(I) Complex Precursor to 4-amino-3-hydroxy piperidine Controls relative and absolute stereochemistry --- rsc.org
Rh-TangPhos N-aryl β-enamino esters High conversion and enantioselectivity Up to 96.3% nih.gov
Rh₂O₃ Unprotected pyridines Mild conditions, broad scope --- rsc.org
Other Metal-Catalyzed Asymmetric Transformations

Beyond rhodium, other transition metals such as palladium, copper, and iridium are instrumental in the asymmetric synthesis of piperidinone-related structures.

Palladium catalysis has been used for the stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides. rsc.org This method involves the skeletal remodeling of bridged valerolactam-butyrolactones through a site-selective deconstructive aminolysis, proceeding via an exclusive acyl C–O bond cleavage. rsc.org

Copper-catalyzed reactions offer versatile pathways. A notable example is the intramolecular C–H amination of N-fluoride amides using tris(pyrazolyl)borate copper complexes, which can produce piperidines. acs.org Additionally, a highly efficient asymmetric synthesis of chiral 2,3-cis-disubstituted piperidines has been achieved through a copper-catalyzed cyclizative aminoboration of unsaturated amines. nih.gov This method uses a Cu/(S, S)-Ph-BPE catalyst to achieve excellent diastereoselective and enantioselective control. nih.gov

Iridium-based catalysts, such as those using the SegPhos ligand, have been effective in the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts, leading to chiral piperidine derivatives with two stereocenters. semanticscholar.org

Biocatalytic Resolution Techniques

Biocatalysis presents a green and highly selective alternative to classical chemical methods for obtaining enantiomerically pure compounds. nih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures.

One strategy explored for obtaining chiral 4-amino-3-hydroxy piperidine intermediates is biocatalytic resolution. rsc.org A specific chemo-enzymatic approach has been developed for the synthesis of enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones. mdpi.comresearchgate.net This method first uses a transition-metal-free dual C-H oxidation to create the racemic piperidone, followed by enzymatic resolution using Candida antarctica lipase (B570770) B (CAL-B) to separate the enantiomers with high enantiomeric excess. mdpi.comresearchgate.net

Multi-enzyme cascades have also been engineered for the synthesis of protected 3-aminopiperidines from bio-renewable amino acids. rsc.org A one-pot system utilizing variants of galactose oxidase (GOase) and an imine reductase (IRED) can convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminopiperidine, ensuring high enantiopurity by avoiding the isolation of unstable intermediates. rsc.org The use of immobilized enzymes, sometimes stabilized with ionic liquids, is another promising technique for the kinetic resolution of related chiral building blocks like 3-hydroxy-3-phenylpropanonitrile. nih.gov

Control of Diastereoselectivity and Enantioselectivity

Achieving precise three-dimensional control over the amino and hydroxy groups at the C3 and C4 positions is the most critical challenge in synthesizing this compound. The selection of the synthetic methodology directly dictates the stereochemical outcome.

Catalyst-Controlled Selectivity: Asymmetric catalysis is a primary method for establishing stereocenters. In rhodium-catalyzed hydrogenations, the chiral ligand bound to the metal center, such as in Rh-TangPhos, directs the approach of the hydrogen molecule, resulting in high enantioselectivity. nih.govdicp.ac.cn Similarly, in copper-catalyzed aminoboration, noncovalent interactions between the substrate and the chiral Cu-catalyst complex are crucial for controlling enantioselectivity. nih.gov

Substrate-Controlled Selectivity: The existing stereochemistry within a starting material can be used to direct the formation of new stereocenters. One synthetic strategy for a chiral 4-amino-3-hydroxy piperidine exploited the inherent chirality of 2-deoxy-D-ribose. rsc.org

Reagent and Condition Control: In some syntheses, the reagents and reaction conditions can influence the diastereomeric ratio. For example, in the alkylation of N-protected piperidin-2-ones, the choice of whether to protect a hydroxyl group on the N-substituent dramatically affects the consumption of the base (s-BuLi) and the resulting diastereomeric excess of the final product. researchgate.net When an unprotected hydroxyl group was present, a single diastereomer was obtained. researchgate.net

The stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides via palladium catalysis yields products with high diastereoselectivity. rsc.org Likewise, the one-pot enzymatic cascade for 3-aminopiperidine synthesis prevents the racemization of key intermediates, preserving the enantiopurity derived from the starting amino acid. rsc.org

Modern and Sustainable Synthetic Approaches

Modern organic synthesis emphasizes not only efficiency and selectivity but also sustainability. This includes developing one-pot reactions to reduce waste and applying green chemistry principles.

One-Pot Reaction Strategies

One-pot, multi-component reactions (MCRs) are highly efficient because they allow for the synthesis of complex molecules in a single reaction vessel, avoiding the need for purification of intermediates, thus saving time, solvents, and resources. researchgate.net

Enzymatic One-Pot Cascades: As previously mentioned, the synthesis of protected 3-aminopiperidines has been achieved in a one-pot reaction combining a galactose oxidase and an imine reductase. rsc.org This streamlined process prevents the decomposition of labile intermediates and maintains high enantiopurity. rsc.org

Multi-Component Reactions: Extremely facile and efficient procedures have been developed for the one-pot synthesis of highly functionalized piperidines using heterogeneous and eco-friendly catalysts like Al(H₂PO₄)₃ under mild conditions. researchgate.net Efficient multi-component reactions have also been described for synthesizing related heterocyclic systems, such as 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-ones. researchgate.net

Green Chemistry Principles in Piperidinone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Eco-Friendly Solvents: A significant advancement is the use of deep eutectic solvents (DES) as environmentally safe reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.org A DES composed of glucose and urea, for example, is inexpensive, effective, and does not leave harmful organic pollutants in the environment. asianpubs.orgresearchgate.net Natural deep eutectic solvents (NADES), derived from primary metabolites like sugars and amino acids, fully embody green chemistry principles. researchgate.net

Catalysis over Stoichiometric Reagents: The shift from stoichiometric reagents to catalytic methods is a core green principle. The metal-catalyzed hydrogenations and biocatalytic resolutions discussed are prime examples, where small amounts of a catalyst can generate large quantities of the product. rsc.orgrsc.org

Atom Economy: One-pot syntheses and MCRs often exhibit high atom economy, as most of the atoms from the starting materials are incorporated into the final product. researchgate.net

Renewable Feedstocks: Using bio-renewable materials as starting points, such as the synthesis of aminopiperidines from amino acids, is a key aspect of sustainable chemistry. rsc.org

Transition-Metal-Free Reactions: Developing reactions that avoid heavy or toxic metals is another green objective. The dual C-H oxidation of piperidines using a TEMPO oxoammonium cation is an efficient, accessible, and eco-friendly approach that uses cheap and innocuous reagents. mdpi.com

An efficient green chemistry approach for synthesizing N-substituted piperidones has been developed that offers significant advantages over classical methods like the Dieckman approach. nih.govfigshare.com

Challenges and Innovations in Synthetic Development

The synthesis of this compound and its analogues is a complex undertaking, marked by several inherent challenges. These include controlling the spatial arrangement of atoms, maximizing product output, ensuring the safety of chemical processes, and adapting laboratory methods for large-scale production. Researchers have developed innovative strategies to address these issues, pushing the boundaries of chemical synthesis.

Overcoming Selectivity Issues (Stereo- and Regioselectivity)

Achieving precise control over the three-dimensional structure (stereoselectivity) and the position of chemical reactions (regioselectivity) is paramount in the synthesis of complex molecules like this compound. The biological activity of such compounds is often dependent on a specific stereoisomer. nih.gov Synthetic strategies frequently focus on establishing the desired relative and absolute stereochemistry of the amino and hydroxyl groups on the piperidine ring. rsc.org

Several key approaches are employed to surmount these selectivity challenges:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to guide the reaction towards the formation of a specific stereoisomer. For instance, in the synthesis of related piperidone structures, the Evans chiral auxiliary has been used to introduce an amino group with high enantioselectivity. nih.gov Other methods include novel rhodium-catalyzed asymmetric hydrogenation. rsc.org

Chiral Pool Synthesis: This strategy utilizes readily available, naturally occurring chiral molecules as starting materials. For example, the existing, well-defined stereochemistry in substances like 2-deoxy-D-ribose can be exploited to construct the chiral centers of the target piperidine structure. rsc.org Similarly, S-glutamic acid has been used as a starting point for stereocontrolled reactions to produce piperidone derivatives. dtic.mil

Regioselective Reactions: Ensuring that chemical modifications occur at the correct position on the molecule is a significant hurdle. A key reaction in the synthesis of a related pyrrolidine (B122466) structure is the one-pot reduction and regioselective cyclization of an azidoditosyl derivative, which ensures the correct formation of the ring structure. elsevier.com In the synthesis of 3-amino-4-piperidone, a precursor to the target compound, a Neber rearrangement is used to effectively synthesize the desired intermediate. google.com

Diastereomer Separation: When a reaction produces a mixture of stereoisomers (diastereomers), they must be separated. In the synthesis of related 4-aryl-pyridin-2-one derivatives, mixtures of cis and trans isomers were successfully resolved using silica (B1680970) gel column chromatography. nih.gov

Yield Enhancement and Efficient Purification Techniques (e.g., HPLC)

Maximizing the yield of the desired product while ensuring its purity is a central goal of synthetic development. Low yields and difficult purification can make a synthetic route impractical for large-scale production. google.com Innovations in this area focus on optimizing reaction conditions and employing advanced purification technologies.

Research has shown that yields can be highly dependent on the specific reagents and substrates used. For example, in the synthesis of certain dihydropyridones, products with electron-withdrawing acceptor substituents in the aryl fragment resulted in higher yields compared to those with unsubstituted or electron-donating groups. nih.gov

Table 1: Examples of Reported Yields in the Synthesis of Piperidone Analogues and Precursors

Product Starting Materials Yield (%) Reference
1-carbobenzoxy-(Cbz)-3-amino-4-piperidone hydrochloride 1-carbobenzoxy-(Cbz)-4-hydroxyl imines piperidines 28% google.com
1-ethanoyl-3-amino-4-piperidone hydrochloride 1-ethanoyl-4-hydroxyl imines piperidines 20% google.com
1-benzyl-3-amino-4-piperidone hydrochloride 1-benzyl-4-hydroxyl imines piperidines 25% google.com
1-carbobenzoxy-(Cbz)-4-hydroxyl imines piperidine methyl sulfonate 1-carbobenzoxy-(Cbz)-4-hydroxyl imines piperidines 80% google.com

High-Performance Liquid Chromatography (HPLC) is a critical tool for both analyzing the purity of the final compound and for purification itself. For related compounds like 3-aminopiperidine, specific HPLC methods have been developed for qualitative and quantitative analysis. google.com These methods often involve a process called derivatization, where the target molecule is reacted with another chemical (e.g., benzoyl chloride) to make it easier to detect with a UV detector. google.com

Table 2: HPLC Parameters for Analysis of Related Aminopiperidines

Parameter Specification Purpose Reference
Derivatization Reagent Benzoyl Chloride To generate a UV-active derivative for detection google.com
Stationary Phase (Qual/Quan) C18 column Standard column for qualitative and quantitative analysis google.com
Stationary Phase (Chiral) Chiral chromatographic column For determination of enantiomeric excess rate google.com
Detection HPLC-UV To detect and quantify the derivatized product google.com

This analytical rigor ensures that the final product meets the required purity standards and allows for the precise determination of the stereoisomeric composition. google.com

Addressing Operational Hazards in Reaction Design

The synthesis of complex nitrogen-containing heterocyclic compounds can involve hazardous reagents and highly energetic reactions, necessitating a strong focus on safety. rsc.org A thorough understanding of the reaction's thermal behavior is crucial to prevent dangerous situations like thermal runaway. cetjournal.it

Key operational hazards and mitigation strategies include:

Use of Toxic and Expensive Reagents: Traditional synthetic routes often rely on reagents that pose health risks and are costly, which can hinder industrial application. rsc.org A modern approach is to design enzymatic cascades that operate under milder conditions and use less hazardous materials. rsc.org

Exothermic Reactions: The oxidation of amino groups, a potential step in forming this compound, can be a highly exothermic process. cetjournal.it The synthesis of the related compound 3-amino-4-nitrofurazan from 3,4-diaminofurazan (B49099) using a hydrogen peroxide-based oxidizing system is known to be intricately exothermic and prone to thermal buildup. cetjournal.it

Thermal Instability: Both reactants and products may have limited thermal stability. For example, hydrogen peroxide and its oxidizing systems can decompose at room temperature, a process that can be catalyzed by materials like stainless steel. cetjournal.it To assess these risks, calorimetry studies are performed to determine key safety parameters like the Maximum Temperature of the Synthesis Reaction (MTSR) and the TD24 (the temperature at which the time to maximum rate of decomposition is 24 hours). cetjournal.it For the ANF synthesis, the MTSR was 55°C while the TD24 was only 23°C, indicating a significant risk of runaway reaction if the process temperature is not strictly controlled below the TD24. cetjournal.it

Reactive Intermediates: Some reactions proceed through unstable intermediates. The synthesis of aminopiperidines via an enzyme cascade involves α-amino aldehyde intermediates that are predicted to be very unstable. rsc.org The strategy here involves using protecting groups (like Boc or Cbz) on the starting material to improve the stability of intermediates and the final product. rsc.org

Strategies for Industrial Scalability

Adapting a synthetic route from a laboratory setting to an industrial scale presents a unique set of challenges related to cost, efficiency, safety, and regulatory compliance. Strategies for scalability aim to create robust, economical, and safe manufacturing processes.

Process Optimization: Patents for synthetic methods often focus on solving issues of low yield and complex steps found in earlier processes, with an eye toward large-scale production. google.com The use of established industrial reactions like the Neber rearrangement is indicative of a scalable process. google.com

Enzymatic Cascades: Biocatalysis, using enzymes to perform chemical transformations, is a key innovation for industrial scalability. Enzyme cascades, which mimic natural biosynthetic pathways, can streamline multi-step syntheses into a single, efficient process. rsc.org This approach is attractive for producing chiral aminopiperidines because it avoids the harsh conditions and toxic reagents of some traditional methods, making it more suitable for wider industrial application. rsc.org

Standardized Quality Control: For any industrial process, robust and reproducible quality control is non-negotiable. The development of standardized HPLC methods for analysis, including quantification and determination of enantiomeric purity, is essential for ensuring batch-to-batch consistency on a large scale. google.com

Thermal Hazard Management: As reaction volumes increase, so does the risk associated with exothermic events. The safety parameters determined in lab-scale hazard assessments, such as MTSR and TD24, are critical for designing safe, large-scale reactors with adequate cooling capacity to prevent thermal runaway. cetjournal.it The classification of a reaction's thermal risk is a crucial step in its journey to industrial production. cetjournal.it

Advanced Characterization and Structural Elucidation

Spectroscopic Techniques for Structural Confirmation

The elucidation of the chemical structure of 3-Amino-4-hydroxy-piperidin-2-one is achieved through the combined application of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy. These methods offer complementary information regarding the electronic environment of individual atoms and the vibrational modes of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the number, type, and connectivity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide essential information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (area under the peak), and their multiplicity (splitting pattern) are all crucial for structural assignment. For instance, the protons attached to the stereogenic centers at C3 and C4 would likely appear as complex multiplets due to coupling with neighboring protons. The amine (NH₂) and hydroxyl (OH) protons would typically present as broad singlets, although their appearance can be influenced by solvent and temperature. The protons of the piperidine (B6355638) ring would resonate at specific chemical shifts, influenced by the presence of the adjacent carbonyl, hydroxyl, and amino groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, five distinct signals would be anticipated, corresponding to the five carbon atoms of the piperidine ring. The chemical shift of the carbonyl carbon (C2) would be the most downfield, typically in the range of 170-180 ppm. The carbons bearing the hydroxyl (C4) and amino (C3) groups would also have characteristic chemical shifts, generally between 50 and 80 ppm. The remaining methylene (B1212753) carbons of the ring would appear at higher field strengths.

¹H NMR (Hypothetical Data) ¹³C NMR (Hypothetical Data)
Chemical Shift (ppm) Assignment Chemical Shift (ppm)
~7.5 (br s, 1H)NH (amide)~175
~5.0 (br s, 1H)OH~70
~4.0 (m, 1H)H4~60
~3.5 (m, 1H)H3~45
~3.2 (m, 2H)H6~30
~2.5 (br s, 2H)NH₂
~2.0 (m, 2H)H5

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

To further refine the structural assignment and establish the stereochemistry of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the connectivity of the protons around the piperidine ring, confirming the H3-H4, H4-H5, and H5-H6 spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons. This technique is particularly powerful for determining the relative stereochemistry of the substituents on the piperidine ring. For example, the presence or absence of a NOESY cross-peak between H3 and H4 would provide strong evidence for their cis or trans relationship.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for its key functional groups.

A hypothetical data table for the FT-IR of this compound is presented below.

FT-IR (Hypothetical Data)
Wavenumber (cm⁻¹) Assignment
3400-3200 (broad)O-H and N-H stretching
~3300 (sharp)N-H stretching (amine)
~2950-2850C-H stretching (aliphatic)
~1680 (strong)C=O stretching (amide I)
~1600N-H bending (amine)
~1400C-N stretching
~1100C-O stretching

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would also exhibit bands corresponding to the various functional groups. The C=O stretch of the lactam would be a prominent feature. The C-C and C-H vibrations of the piperidine ring would also be observable. While specific experimental Raman data for this compound is scarce, the technique would be a valuable tool in its comprehensive structural analysis, particularly for confirming the skeletal vibrations of the ring structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.

In a typical Electrospray Ionization (ESI) mass spectrometry experiment, the compound is first ionized, most commonly by protonation to form the [M+H]⁺ ion. The molecular weight of this compound is 144.16 g/mol . Therefore, in a positive ion mode ESI-MS spectrum, a prominent peak corresponding to the protonated molecule would be expected at an m/z value of approximately 145.17.

The fragmentation pattern of the molecular ion provides crucial information about the compound's structure. The fragmentation of cyclic amino compounds can be complex. For this compound, the fragmentation would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). The presence of the lactam ring, hydroxyl group, and amino group offers several potential fragmentation pathways. The stability of the resulting fragment ions, such as the formation of stable carbocations or acylium ions, often dictates the most abundant peaks in the mass spectrum. researchgate.net

While a specific mass spectrum for this compound is not publicly available, high-resolution mass spectral data for a related piperidine derivative, (3R,4R)-ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate, has been reported with an exact mass measurement, demonstrating the utility of this technique in confirming molecular formulas of such compounds.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Related Piperidine Derivative

IonCalculated m/zFound m/z
[M+H]⁺236.1287236.1284

This data is for the related compound (3R,4R)-ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate and serves as an example of HRMS analysis.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for a chiral molecule like this compound.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined.

For this compound, a successful crystallographic analysis would confirm the relative stereochemistry of the amino and hydroxyl groups on the piperidinone ring (i.e., whether they are cis or trans to each other). Furthermore, if a chiral resolution has been performed, the absolute stereochemistry of a single enantiomer can be determined.

Although the crystal structure of this compound is not available in the public domain, the crystallographic data for a related piperidine derivative, (E)-2-amino-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene)benzohydrazide monohydrate, illustrates the type of detailed structural information that can be obtained.

Table 2: Illustrative Crystallographic Data for a Related Piperidine Derivative

ParameterValue
Crystal systemTriclinic
Space groupP-1
a (Å)6.5543(12)
b (Å)11.875(2)
c (Å)14.386(3)
α (°)71.803(3)
β (°)81.663(3)
γ (°)89.928(3)
Volume (ų)1051.3(3)
Z2

This data is for the related compound (E)-2-amino-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene)benzohydrazide monohydrate and serves as an example of crystallographic data.

Derivatization Strategies for Analytical Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) that has properties better suited for a particular analytical technique. For this compound, derivatization is particularly important for chiral analysis.

The separation of enantiomers is a significant challenge in analytical chemistry. One common and effective strategy is pre-column derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography, such as reversed-phase high-performance liquid chromatography (HPLC).

For this compound, which contains a primary amino group, a well-established chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Marfey's reagent reacts with the primary amino group of the enantiomers to form stable diastereomeric adducts. These adducts can then be readily separated and quantified by HPLC with UV detection, owing to the strong chromophore present in the dinitrophenyl group of the reagent.

The choice of the chiral derivatizing agent is critical and depends on the functional groups present in the analyte. For primary and secondary amines, other reagents such as o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by a chiral amine, can also be employed. The resulting diastereomers can then be separated on a standard reversed-phase column, allowing for the determination of the enantiomeric excess (e.e.) of the original sample.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, enabling the detailed examination of molecular systems. These calculations solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach due to its favorable balance between accuracy and computational cost. DFT calculations for 3-Amino-4-hydroxy-piperidin-2-one would typically involve optimizing the molecular geometry to find its most stable conformation.

Studies on related piperidine-4-one derivatives have successfully used DFT methods, often with the B3LYP hybrid functional and basis sets like 6-31G(d,p) or 6-311++G(d,p), to determine optimized geometric parameters, vibrational frequencies, and electronic properties. nih.govresearchgate.net For this compound, such calculations would likely reveal that the six-membered piperidine (B6355638) ring adopts a distorted chair or twist-boat conformation to accommodate the substituents and the sp2-hybridized carbonyl carbon. nih.govresearchgate.net The precise bond lengths, bond angles, and dihedral angles defining the molecule's three-dimensional structure would be determined, providing a crucial foundation for all other computational analyses.

The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions. Through various analytical techniques based on DFT calculations, a detailed picture of the electron distribution and orbital interactions within this compound can be constructed.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, which has the capacity to donate electrons, is associated with nucleophilic or electron-donating character, while the LUMO, which can accept electrons, relates to electrophilic or electron-accepting character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low reactivity. researchgate.net For a related piperidone derivative, 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one, the calculated HOMO-LUMO energy gap was found to be 5.42 eV, suggesting significant stability. researchgate.net A similar analysis for this compound would pinpoint the regions of the molecule associated with the HOMO (likely the amino group and potentially the oxygen atoms) and the LUMO (likely centered around the carbonyl group).

Table 1: Representative Frontier Molecular Orbital Data

This table illustrates the type of data generated from an FMO analysis for a molecule like this compound. Note: These are hypothetical values for illustrative purposes.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (ΔE) 5.3

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive concepts of chemical bonds, lone pairs, and core orbitals, representing a "natural Lewis structure". wikipedia.org

This analysis is particularly useful for quantifying delocalization effects through the examination of "hyperconjugation," which involves charge transfer from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs. researchgate.netwikipedia.org For this compound, NBO analysis would quantify the stabilization energies associated with interactions such as the delocalization of the nitrogen lone pair (from the amino group) or oxygen lone pairs into antibonding orbitals within the ring structure. These interactions are crucial for understanding the molecule's conformational stability and electronic distribution. wikipedia.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting a molecule's reactive sites, particularly for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the molecule's electron density, creating a color-coded guide to its charge distribution.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. researchgate.net For this compound, the MEP would likely show strong negative potential around the carbonyl oxygen and the hydroxyl oxygen, identifying them as primary sites for electrophilic interaction. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction.

The analysis of charge density distribution provides insight into how electrons are shared between atoms in a molecule. This can be investigated through various population analysis schemes, such as Mulliken or Natural Population Analysis (NPA), which is part of the NBO method. This analysis assigns partial charges to each atom, revealing the electronic landscape across the molecule.

In studies of related compounds, charge density analysis has been used to understand bonding and intermolecular interactions. nih.gov For this compound, this analysis would quantify the partial positive and negative charges on each atom. It would be expected that the oxygen atoms of the carbonyl and hydroxyl groups carry significant negative charges, while the carbonyl carbon and the hydrogen atoms of the NH2 and OH groups would be positively charged. This charge distribution is fundamental to understanding the molecule's dipole moment and its ability to participate in hydrogen bonding and other non-covalent interactions.

Analysis of Electronic Properties

Conformational Analysis and Molecular Dynamics

The three-dimensional structure of a molecule is fundamental to its biological activity. For a flexible molecule like this compound, understanding its conformational landscape is crucial. Conformational analysis and molecular dynamics simulations are powerful computational tools used to explore the spatial arrangements of atoms that a molecule can adopt.

Identification of Low-Energy Conformers

The piperidine ring, the core scaffold of this compound, typically adopts a chair conformation to minimize steric and torsional strain. asianpubs.org However, the presence of substituents—an amino group at position 3, a hydroxyl group at position 4, and a carbonyl group at position 2—introduces complexity to the conformational preference. The substituents can exist in either axial or equatorial positions, leading to a variety of possible conformers.

Computational studies on related piperidone structures suggest that the chair conformation is the most predominant low-energy state. asianpubs.org For 3-Alkyl-2,6-diarylpiperidin-4-one semicarbazones, for instance, spectral analysis indicates that these compounds predominantly exist in a chair conformation where aryl and alkyl substituents occupy equatorial positions to minimize steric hindrance. asianpubs.org In the case of this compound, the relative orientation of the amino and hydroxyl groups (cis or trans) will significantly influence the stability of these chair conformers. Intramolecular hydrogen bonding between the amino and hydroxyl groups, or between these groups and the lactam ring, can further stabilize certain conformations. Quantum mechanical studies on similar cyclic compounds have been used to determine that specific conformers, such as an "endo" conformer, may have lower energy than others. nih.gov The identification of these low-energy conformers is the first step in understanding how the molecule might interact with a biological target.

Table 1: Potential Conformational States of Substituted Piperidine Rings

Conformation Key Features Reference
Chair Generally the most stable conformation for piperidine rings, minimizing steric and torsional strain. asianpubs.org
Boat A higher energy conformation, though it can be adopted in certain substituted or fused ring systems. asianpubs.org
Twist-Boat An intermediate conformation between the chair and boat forms.

Role of Conformational Restrictions in Molecular Activity

Conformational restriction, the limitation of a molecule's flexibility, is a key strategy in drug design to enhance potency, selectivity, and metabolic stability. nih.gov By locking a molecule into a specific, biologically active conformation, the entropic penalty of binding to a receptor is reduced. In the context of this compound, the rigid piperidone ring serves as a scaffold to present the amino and hydroxyl groups in a defined spatial arrangement.

Studies on conformationally restricted phenylalanine isosteres, such as 3-amino-4-phenyl-2-piperidones, have demonstrated the critical impact of these restrictions. nih.gov Molecular modeling suggested that the loss of potency in some inhibitors was due to conformational restrictions distorting the geometry of a key stereocenter from the ideal conformation for binding to the active site of the enzyme renin. nih.gov This highlights that while conformational restriction can be beneficial, it must be designed to favor the bioactive conformation. The piperidine core is considered a suitable scaffold for creating pre-organized analogs that mimic the bioactive conformation of other molecules. mdpi.com

In Silico Conformational Search Methods

To systematically explore the vast number of possible conformations and identify the most stable ones, various in silico (computational) methods are employed. These methods can be broadly categorized into systematic and stochastic searches.

Systematic Searches: These methods explore every possible conformation by rotating bonds in small, discrete increments. While thorough, this approach can be computationally expensive for molecules with many rotatable bonds.

Stochastic and Heuristic Methods: These approaches use random or guided changes to the molecule's geometry to find low-energy conformations. Examples include:

Monte Carlo (MC) Methods: Involve making random changes to the molecular geometry and accepting or rejecting the new conformation based on its energy.

Molecular Dynamics (MD) Simulations: Simulate the movement of atoms over time by solving Newton's equations of motion. By heating and cooling the system, it can overcome energy barriers and explore different conformational states.

Genetic Algorithms: Use principles of evolution, such as mutation and crossover, to "evolve" a population of conformations towards lower energy states.

These search methods are typically combined with quantum mechanics (QM) or molecular mechanics (MM) force fields to calculate the energy of each conformation.

Predictive Modeling and Simulation

Beyond identifying stable conformations, computational chemistry offers tools to predict how a molecule will behave and interact in a biological system. These predictive models are invaluable in the early stages of drug discovery for prioritizing candidate molecules.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves placing the ligand in various positions and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. For instance, in a study of novel piperidone derivatives, molecular docking was used to investigate their binding to the enzyme ribonucleotide reductase. researchgate.net In another study on related 3-aminoazepane derivatives, molecular docking was used to understand how substrates bind within the active site of a galactose oxidase enzyme, noting interactions like π-π stacking and the formation of salt bridges. rsc.org Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding. For this compound, docking studies would be essential to hypothesize its potential biological targets and to understand how the amino and hydroxyl groups contribute to binding affinity and selectivity.

Table 2: Illustrative Examples of Molecular Docking in Related Systems

Compound Class Protein Target Key Findings from Docking Reference
3-Phenylimidazolidin-4-one derivatives Cytochrome c peroxidase Identified four hydrogen bonds with key amino acid residues (His181, Gly41, Val45, and Arg184). mdpi.com
N-α-Cbz-ornithinol Galactose Oxidase (GOase) variants Revealed that substrate conformation positions the target hydroxyl group towards the copper center in the active site. rsc.org

In Silico Prediction of Molecular Behavior (e.g., pKa theoretical calculations)

The physicochemical properties of a molecule, such as its acid dissociation constant (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The pKa value influences a molecule's ionization state at a given pH, which in turn affects properties like solubility and lipophilicity. nih.gov

In silico methods for pKa prediction have become increasingly sophisticated and valuable. nih.gov These methods can be physics-based, employing quantum mechanical calculations, or empirical, using quantitative structure-activity relationship (QSAR) models. nih.gov Modern approaches often leverage machine learning and deep learning algorithms trained on large datasets of known pKa values. nih.gov For this compound, predicting the pKa values of the secondary amine in the ring and the primary amino group at position 3 would be crucial. These values would determine the molecule's charge state at physiological pH (around 7.4), which is vital for its interaction with biological targets and its ability to cross cell membranes. For example, a positively charged compound may preferentially accumulate in the mitochondria of cancer cells, which have a higher membrane potential than normal cells. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Stereochemistry on Biological Activity

The spatial arrangement of the amino and hydroxyl groups at the C3 and C4 positions of the piperidin-2-one ring is a critical determinant of biological activity. The relative and absolute stereochemistry of these chiral centers dictates the molecule's ability to adopt the optimal conformation for binding to its biological target.

While direct comparative studies on all possible stereoisomers of the parent 3-Amino-4-hydroxy-piperidin-2-one are not extensively documented in publicly available literature, research on closely related analogues underscores the importance of stereoisomerism. For instance, in the development of renin inhibitors, the stereochemistry at the 3-amino position of 3-amino-4-phenyl-2-piperidones was found to be crucial for potency. nih.gov Specifically, the (3S)-amino configuration was essential for activity, and alterations to this stereocenter led to a significant loss of inhibitory potency. nih.gov This highlights that a precise three-dimensional orientation of the amino group is necessary for effective interaction with the target enzyme's active site.

Similarly, synthetic strategies targeting chiral 4-amino-3-hydroxy piperidines have emphasized the importance of controlling the relative and absolute stereochemistry to achieve desired biological outcomes. The synthesis of specific stereoisomers, such as the (3R,4R) configuration, has been a key focus in the development of new therapeutic agents, implying that other stereoisomers may exhibit different or diminished activity.

The following table summarizes the importance of stereochemistry in related piperidine (B6355638) structures, which provides a strong rationale for its significance in this compound.

Compound ClassKey Stereochemical FeatureImpact on Biological Activity
3-Amino-4-phenyl-2-piperidones(3S)-amino configurationEssential for renin inhibitory activity nih.gov
4-Amino-3-hydroxy piperidines(3R,4R) configurationTargeted for specific biological applications

Effects of Substituent Modifications on Molecular Recognition and Potency

Modifications to the core structure of this compound, particularly at the 3-amino and 4-hydroxy positions, as well as on the piperidine nitrogen, can profoundly influence its molecular recognition and biological potency.

N-Substitution: The substituent on the piperidine nitrogen plays a significant role in modulating the compound's properties. In a study of 4-aminopiperidine (B84694) derivatives as antifungal agents, it was found that a benzyl (B1604629) or phenylethyl group at the N1 position, combined with a long alkyl chain on the 4-amino group, was highly beneficial for activity. This suggests that the N-substituent can influence factors such as lipophilicity and interactions with specific binding pockets.

3-Amino Group Modification: The primary amino group at the C3 position is a key functional group for interaction with biological targets, often forming hydrogen bonds or salt bridges. Acetylation or protection of this group with moieties like Boc (tert-butyloxycarbonyl) or phthalyl groups, as seen in renin inhibitors, directly impacts potency. nih.gov The size and nature of the substituent on the amino group can either enhance or diminish binding affinity depending on the steric and electronic requirements of the target.

4-Hydroxy Group Modification: The hydroxyl group at the C4 position can participate in hydrogen bonding interactions within a receptor's active site. Its modification, such as conversion to a methoxy (B1213986) group or its removal, would be expected to alter the binding profile of the molecule.

The table below illustrates the effects of substituent modifications in analogous piperidine structures.

Position of ModificationType of ModificationObserved Effect on Activity
Piperidine Nitrogen (N1)Benzyl or Phenylethyl groupEnhanced antifungal activity in 4-aminopiperidines
3-Amino GroupAcetylation, N-Boc, N-PhthalylModulated potency in renin inhibitors nih.gov
4-Amino Groupn-Dodecyl chainIncreased antifungal potency in 4-aminopiperidines

Rationalization of Biological Potency Based on Conformational and Electronic Attributes

The biological potency of this compound and its analogues is intrinsically linked to their conformational and electronic properties. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The orientation of the substituents (axial vs. equatorial) in the preferred conformation is critical for proper alignment with the binding site of a biological target.

Molecular modeling studies on related piperidone-containing renin inhibitors have suggested that conformational restrictions can lead to a loss of potency if they distort the geometry of key pharmacophoric elements from the ideal binding conformation. nih.gov For instance, the introduction of the piperidone ring was intended to restrict the conformation of a phenylalanine isostere, but it resulted in a less potent inhibitor because the constrained conformation did not perfectly mimic the extended conformation of the acyclic parent compound when bound to the enzyme. nih.gov

The electronic properties of the molecule, including the charge distribution and the hydrogen bonding capacity of the amino and hydroxyl groups, are also crucial. The lactam carbonyl group, the amino group, and the hydroxyl group can all act as hydrogen bond donors or acceptors, facilitating a network of interactions that stabilize the ligand-receptor complex.

Design and Synthesis of Conformationally Restricted Analogues

To probe the bioactive conformation of flexible molecules like this compound, medicinal chemists often design and synthesize conformationally restricted analogues. By "locking" the molecule into a specific shape, it is possible to determine which conformation is responsible for its biological activity. This strategy can lead to the development of more potent and selective compounds.

One approach to creating conformationally restricted analogues is through the introduction of additional rings or bicyclic systems. For example, the synthesis of N-substituted-6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexanes was undertaken to rigidify the structure of 4-(3-hydroxyphenyl)piperidine (B9838) opioid receptor antagonists. nih.gov These rigid compounds, where the hydroxyphenyl group was locked in an equatorial orientation, showed potencies equal to or better than their more flexible counterparts, providing valuable insights into the active conformation. nih.gov

Another strategy involves introducing unsaturation or forming intramolecular bridges. The synthesis of lactam-bridged dipeptides, such as 4-substituted-3-aminopiperidin-2-ones, is an example of creating conformationally constrained peptide mimetics.

The design of such rigid analogues of this compound could involve:

Bicyclic Lactams: Fusing a second ring to the piperidinone core to restrict the rotation of substituents.

Introduction of Double Bonds: Creating an unsaturated piperidinone to planarize a portion of the ring system.

Spirocyclic Derivatives: Introducing a spirocyclic center to fix the orientation of substituents.

These approaches, while synthetically challenging, are invaluable tools in SAR studies to elucidate the precise three-dimensional requirements for biological activity.

Mechanistic Studies of Biological Interactions in Vitro Focus

Enzyme Inhibition and Modulation Studies

The piperidin-2-one core has been incorporated into inhibitors targeting several classes of enzymes, leveraging its structural features to achieve potency and selectivity.

While direct studies on 3-amino-4-hydroxy-piperidin-2-one are limited, research into the closely related 3-aminopyridin-2-one scaffold provides insight into its potential as a kinase inhibitor. A fragment-based screening against a panel of 26 kinases revealed that 3-aminopyridin-2-one itself showed minimal activity, with the exception of moderate inhibition against Aurora A and AKT2 at a high concentration. This suggests the core scaffold can serve as a starting point for developing more potent inhibitors.

Another related compound, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a synthetic analogue of curcumin (B1669340) with a piperidin-4-one core, has been shown to be a potent inhibitor of the IκB kinase (IKK) complex. In vitro kinase assays demonstrated that EF24 directly inhibits the catalytic activity of the IKKβ subunit, which is crucial for the activation of the NF-κB signaling pathway. fda.gov It effectively blocked TNF-α-induced IKK complex activity in A549 cells at lower concentrations than curcumin. fda.gov

Kinase Inhibition by Piperidinone-Related Scaffolds

Compound ScaffoldTarget KinaseInhibition Data
3-Aminopyridin-2-oneAurora A58% inhibition at 100 µM
3-Aminopyridin-2-oneAKT277% inhibition at 100 µM
EF24 (3,5-bis(2-flurobenzylidene)piperidin-4-one)IKK ComplexIC50 of 1.3 µM for NF-κB nuclear translocation inhibition

The piperidin-2-one framework is a key feature in a class of potent farnesyltransferase (FTase) inhibitors. FTase is a critical enzyme in the post-translational modification of proteins, including the Ras protein involved in cancer signaling. Studies have identified nitro piperidine (B6355638) derivatives as powerful FTase inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. drugbank.com For example, a multi-component reaction has been used to synthesize 4-nitro-piperidin-2-one structures that serve as precursors to these potent inhibitors. drugbank.comrcsb.org

Further structure-activity relationship studies led to the discovery of compounds such as (±)-5-Amino-4-(3-bromophenyl)-6-(4-hydroxyphenyl)-1-(3-pyridylmethyl)piperidine-2-one, which also functions as an FTase inhibitor. drugbank.com

Farnesyltransferase (FTase) Inhibition by Piperidinone Derivatives

Compound ClassKey Structural FeatureReported Potency (IC50)
Nitro piperidine derivative 34a4-Nitro-piperidin-2-one5.4 nM
Nitro piperidine derivative 34b4-Nitro-piperidin-2-one3.7 nM

The conformationally restricted nature of the piperidin-2-one ring makes it an effective isostere for peptide bonds in protease inhibitors. Derivatives of 3-amino-piperidin-2-one have been synthesized as inhibitors of renin, an aspartyl protease involved in the regulation of blood pressure. drugbank.com One such compound, a complex N-acetylated 3-amino-4-phenyl-1-piperidineacetamide derivative, demonstrated an IC50 of 21 nM against renin. drugbank.com Molecular modeling suggested that the piperidinone ring effectively constrains the P2-P3 region of the inhibitor to fit within the enzyme's active site. drugbank.com

Additionally, peptide analogues based on a 3-aminopiperidine core (lacking the 2-one carbonyl) have been developed as the first selective, noncovalent inhibitors of IdeS, a cysteine protease from Streptococcus pyogenes. drugbank.com These analogues replace a glycine (B1666218) residue in the IgG hinge region, the natural substrate of IdeS, with the piperidine moiety. drugbank.com

Protease Inhibition by Piperidinone and Aminopiperidine Analogues

Compound ScaffoldTarget ProteaseReported Potency (IC50)
3(S)-(acetylamino)-...-2-oxo-4(R)-phenyl-1-piperidineacetamideRenin21 nM
3-Aminopiperidine-based peptide analoguesIdeS (cysteine protease)Identified as selective inhibitors

Dipeptidyl Peptidase IV (DPP-IV) Inhibition The piperidinone scaffold is a foundational element in the synthesis of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. Synthetic strategies have been developed to produce functionalized piperidinone skeletons for DPP-IV inhibitors. fda.gov Specifically, cascade reactions involving nitro-Mannich chemistry have been successfully applied to create 5-nitropiperidin-2-ones, which serve as versatile intermediates for selective DPP-IV inhibitors. rcsb.org

Bromodomain Inhibitors The piperidin-2-one ring is a core structural component of Inobrodib (CCS1477), a potent and selective inhibitor of the bromodomains of the closely related transcriptional co-activators p300 and CBP. medkoo.comaxonmedchem.com Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are involved in epigenetic regulation. Inobrodib binds with high affinity to the bromodomains of p300 and CBP, demonstrating a new mechanism for targeting gene regulation pathways in diseases like cancer. rcsb.orgaxonmedchem.com

Bromodomain Inhibition by a Piperidin-2-one Containing Compound

CompoundTarget BromodomainBinding Affinity (Kd)
Inobrodib (CCS1477)p3001.3 nM
CBP1.7 nM

Receptor Binding and Modulation

While direct in vitro studies characterizing this compound as a histamine (B1213489) H3 receptor (H3R) antagonist are not prominent, related scaffolds have been investigated for this activity. The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for neurological and cognitive disorders.

Patent literature discloses piperidin-2-one derivatives for the treatment of histamine H3 receptor-mediated diseases. justia.com Furthermore, abstracts from scientific meetings describe the synthesis of 3-aminopiperidinone amides for targeting other receptors, by research groups also active in discovering potent and selective histamine H3 receptor antagonists. acsmedchem.org This indicates an interest in the aminopiperidinone scaffold within the broader context of receptor modulation. Additionally, the approved H3R antagonist Pitolisant has been found to have a metabolite containing a piperidin-2-one structure, suggesting a biochemical link between this scaffold and H3R-active compounds. drugbank.comncats.io

Muscarinic Receptor Antagonism

Currently, there is no specific research available that details the muscarinic receptor antagonism of this compound. However, the broader piperidine scaffold is a well-established core structure in the design of muscarinic antagonists.

Studies on related structures have shown that the piperidine ring is a key feature for activity at muscarinic receptors. For instance, a series of molecules containing a 4-amino-piperidine scaffold were synthesized and found to have high affinity for the human M3 muscarinic receptor, with some compounds demonstrating potent anticholinergic properties in in vitro tissue studies. nih.gov Further research has explored pyrrolidine (B122466) and piperidine amides as selective M5 receptor antagonists, indicating the importance of the heterocyclic core in receptor binding and selectivity. nih.gov These findings highlight the potential of the piperidine framework in modulating muscarinic receptor function, though direct evidence for this compound is lacking.

Cellular Activity Studies (In Vitro)

In Vitro Cytotoxicity Screening

Direct in vitro cytotoxicity data for this compound is not available in the current scientific literature. However, the piperidone structural class has been the subject of cytotoxicity evaluations. For example, a series of 3,5-bis(benzylidene)-4-oxo-1-piperidino derivatives were prepared and evaluated against various cancer cell lines. These compounds were found to be potent cytotoxins, often with submicromolar CC50 values, while showing less toxicity towards non-malignant cells, indicating a degree of tumor selectivity. nih.gov In another study, isoflavone (B191592) derivatives carrying a 3-amino-2-hydroxypropoxy side chain were synthesized and tested for cytotoxicity against several human cancer cell lines, with some compounds showing high activity. nih.gov

Antiproliferative Activity

There is no specific information regarding the antiproliferative activity of this compound. Research into related molecules indicates that the piperidone core is a viable scaffold for developing antiproliferative agents. Two novel piperidone compounds were shown to have antiproliferative effects on human prostate and lymphoma cancer cell lines, inducing apoptosis and causing cell cycle alterations. nih.gov Their mechanism was linked to proteasome inhibition. nih.gov Similarly, various 3,5-bis(arylidene)-4-piperidones have demonstrated significant antiproliferative properties against a range of human tumor cell lines, with some acting as inducers of apoptosis. nih.gov

Table 1: Antiproliferative Activity of Related Piperidone Compounds (Note: This data is for related compounds, not this compound)

Compound Class Cell Lines Tested Observed Effects Reference
Piperidone Derivatives Human lymphoma and colon cancer cells Induction of apoptosis, cell cycle alteration, proteasome inhibition nih.gov
3,5-Bis(arylidene)-4-piperidones T-lymphocyte, murine leukemia, colon, breast, skin cancer cells High potency against various cell lines, induction of apoptosis, Topoisomerase II-α inhibition nih.gov

Antibacterial and Antifungal Screening

Specific antibacterial and antifungal screening data for this compound are not documented. However, the piperidine and piperidone heterocyclic systems are known to be featured in compounds with antimicrobial properties.

A study on piperidin-4-one derivatives containing a thiosemicarbazone moiety showed that all synthesized compounds possessed antifungal activity against species such as Microsporum gypseum and Candida albicans, and also exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. biomedpharmajournal.org Furthermore, novel heterocyclic dioxaaza spiro derivatives of piperidone demonstrated good antibacterial and antifungal activity. tandfonline.com Another study synthesized six novel piperidine derivatives and found they had varying degrees of inhibition against bacteria like Bacillus cereus and fungi including Aspergillus niger and Candida albicans. academicjournals.orgresearchgate.net

Table 2: Antimicrobial Activity of Related Piperidone/Piperidine Scaffolds (Note: This data is for related compounds, not this compound)

Compound Class Test Type Organisms Tested Reference
Piperidin-4-one thiosemicarbazones Antifungal & Antibacterial M. gypseum, C. albicans, S. aureus, E. coli biomedpharmajournal.org
Dioxaaza spiro derivatives of piperidone Antifungal & Antibacterial Pathogenic bacteria and fungi tandfonline.com

Elucidation of Molecular Mechanisms of Action

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors, Proteins)

A definitive molecular mechanism of action for this compound has not been elucidated. However, research on structurally related compounds provides insight into potential molecular targets for this class of molecules.

The piperidine ring is a core component of piperine, a natural product that has been identified as an inhibitor of both monoamine oxidase A (MAO-A) and MAO-B enzymes. nih.gov The structurally related 3-amino-2-piperidone, also known as cyclo-ornithine, is a known human metabolite. hmdb.ca Derivatives of 3-amino-2-piperidone have been synthesized to create compounds that inhibit Fas-induced apoptosis. medchemexpress.com

Notably, the structurally isomeric residue, 3-amino-6-hydroxy-2-piperidone (Ahp), is a key structural unit in a class of cyanobacterial peptides known as cyanopeptolins. These molecules are recognized as potent inhibitors of serine proteases, such as trypsin and chymotrypsin. acs.org This suggests that the aminopiperidone core can serve as a pharmacophore for enzyme inhibition, although the specific targets would depend on the full molecular structure and stereochemistry. Additionally, some complex piperidone derivatives have been found to act as proteasome inhibitors or to inhibit topoisomerase II-α, leading to their anticancer effects. nih.govnih.gov

Hydrogen Bonding and Other Non-Covalent Interactions

There is no specific research available to detail the hydrogen bonding and other non-covalent interactions of this compound with biological targets. The molecular structure of the compound, featuring amino (-NH2), hydroxyl (-OH), and amide (-NH-C=O) groups, suggests a theoretical capacity for acting as both a hydrogen bond donor and acceptor. These functional groups are chemically suited to form hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine, threonine) within the active sites of enzymes or receptors. However, without experimental data from in vitro studies, such as X-ray crystallography or NMR spectroscopy of the compound bound to a biological molecule, any description of its specific interactions remains speculative.

Influence on Biological Pathways

Consistent with the lack of data on its direct molecular interactions, there is no published research identifying the specific biological pathways modulated by this compound. Elucidating the influence of a compound on biological pathways typically requires a cascade of in vitro experiments, starting with initial screening assays to identify biological activity, followed by target identification and subsequent studies to understand its downstream effects on cellular signaling and metabolic networks. No such studies have been documented for this compound in the available scientific literature.

Applications in Medicinal Chemistry and As Chemical Building Blocks

Role as Versatile Chiral Intermediates in Pharmaceutical Synthesis

The specific three-dimensional arrangement of the amino and hydroxyl groups on the piperidinone ring is a key feature that defines the utility of 3-Amino-4-hydroxy-piperidin-2-one as a chiral intermediate. The controlled synthesis of specific stereoisomers of this compound is crucial for its application in pharmaceuticals, where biological activity is often dependent on the precise orientation of functional groups.

Several synthetic strategies have been developed to access chiral 3-hydroxy-4-amino-piperidine scaffolds, highlighting their importance in pharmaceutical development. rsc.org These methods often focus on establishing control over the relative and absolute stereochemistry of the 3-hydroxy and 4-amino groups. rsc.org The development of stereocontrolled synthetic methods, such as those involving catalytic ring-opening aminolysis of bridged lactones, allows for the preparation of highly decorated 3-hydroxy-2-piperidinone derivatives in a predictable manner. rsc.orgnih.gov

The value of such intermediates is underscored by the prevalence of the aminopiperidine moiety in a variety of pharmaceutical drugs. These scaffolds serve as semi-rigid bifunctional linkers that can correctly position other pharmacophoric elements to interact with biological targets. hmdb.ca The ability to synthesize enantiopure forms of these piperidinone intermediates is a critical step in the manufacturing of advanced pharmaceutical agents. hmdb.ca

Construction of Bioactive Molecules and Advanced Pharmaceutical Agents

The 3-hydroxy-2-piperidinone structural motif is a core component of various natural products and existing pharmaceuticals, including certain anticonvulsant agents. nih.govresearchgate.net This precedence in nature and medicine suggests that synthetic derivatives of this compound are promising candidates for new drug discovery programs.

By merging the structural features of 3-hydroxy-2-piperidinones, β-hydroxypiperidines, and piperidine-3-carboxamides, novel molecular frameworks can be created with the potential for unique biological activities. nih.govresearchgate.net For instance, a modular and stereocontrolled strategy to produce highly decorated 3-hydroxy-2-piperidinone carboxamides has been demonstrated, opening avenues for creating libraries of diverse small molecules for screening. rsc.orgnih.gov

Table 1: Examples of Bioactive Scaffolds Related to this compound

Scaffold/Derivative NameCore StructureAssociated Biological Activity/Application
3-Hydroxy-2-piperidinone3-Hydroxy-2-piperidinoneFound in anticonvulsant agents and natural products. nih.govresearchgate.net
N-(2-oxopiperidin-3-yl)dodecanamide3-Amino-2-piperidinoneInhibits Fas-induced apoptosis. medchemexpress.com
4-Aminopiperidine (B84694) Scaffold4-AminopiperidineInhibition of Hepatitis C Virus (HCV) assembly. nih.gov
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides4-AminopiperidineOrally active inhibitors of Protein Kinase B (Akt). acs.org

Utility in Biochemical Research as Probes or Tools

Beyond their direct therapeutic potential, piperidine-based scaffolds are valuable tools in biochemical research for elucidating biological pathways and studying protein-ligand interactions. The conformational rigidity and functional group presentation of compounds like this compound make them suitable for designing molecular probes.

For example, the related compound 3-amino-2-piperidinone (also known as cyclo-ornithine) is a metabolite found in living organisms. hmdb.ca Its presence in biological systems suggests that it, and similar structures, could be involved in metabolic pathways or serve as biomarkers. hmdb.ca

In a more applied research context, piperidine-containing scaffolds are designed to interact with specific biological targets. A notable example is the use of a 5-(piperidin-4-yl)-3-hydroxypyrazole scaffold to probe the orthosteric binding site of the γ-aminobutyric acid type A (GABAA) receptor. nih.gov By systematically modifying the scaffold, researchers were able to map the binding pocket and understand the structure-activity relationships for antagonists of this important receptor. nih.gov This approach demonstrates how a core structure, in this case containing a piperidine (B6355638) ring, can be systematically modified to create a set of chemical tools to investigate the function and structure of a biological target. The this compound scaffold, with its multiple points for diversification, is similarly well-suited for the development of such biochemical probes.

Future Research Directions and Emerging Opportunities

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives has evolved significantly, moving from traditional multi-step processes to more streamlined and efficient methods. news-medical.netmdpi.com Future research in the synthesis of 3-Amino-4-hydroxy-piperidin-2-one will likely focus on several key areas to improve efficiency, reduce costs, and enhance sustainability.

Furthermore, there is a significant opportunity in exploring novel catalytic systems. While classic metal catalysis remains popular, organocatalysis is gaining traction. mdpi.com The development of new heterogeneous catalysts, such as those based on non-precious metals like nickel or cobalt, offers a cost-effective and sustainable alternative to traditional precious metal catalysts like palladium. news-medical.netmdpi.com A recent breakthrough in piperidine synthesis combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis, a modular approach that dramatically simplifies the construction of complex piperidines and could be adapted for this compound. news-medical.net

Synthetic Approach Key Features Potential Advantages
One-Pot Synthesis Combines multiple reaction steps without isolating intermediates.Increased efficiency, reduced solvent use, lower cost.
Green Chemistry Utilizes environmentally friendly solvents and catalyst-free conditions.Reduced hazardous waste, improved sustainability. frontiersin.org
Novel Catalysis Employs organocatalysts or non-precious metal catalysts.Lower cost, reduced toxicity, enhanced selectivity. news-medical.netmdpi.com
Biocatalysis Uses enzymes for selective chemical transformations.High selectivity, mild reaction conditions. news-medical.net

Advanced Integration of Computational and Experimental Studies

The integration of computational and experimental methods has revolutionized modern drug design and is poised to play a critical role in unlocking the potential of this compound. nih.govjddhs.com This synergistic approach accelerates the identification and optimization of lead compounds by bridging the gap between theoretical predictions and real-world validation. jddhs.com

Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict how derivatives of this compound might interact with biological targets. jddhs.com These in silico methods allow for the virtual screening of large compound libraries, filtering them down to a smaller, more manageable set of promising candidates for experimental testing. nih.gov This significantly reduces the time and cost associated with traditional high-throughput screening. nih.gov

The future of this field lies in the increasing sophistication of computational models, including the use of artificial intelligence (AI) and machine learning. scienceopen.comclinmedkaz.org These technologies can analyze vast datasets to predict drug-target interactions, optimize pharmacokinetic properties, and even design novel compounds with high specificity. jddhs.com The integration of multi-omics data and the application of quantum computing are expected to further enhance the accuracy of these predictions, leading to more precise and patient-centric drug discovery. jddhs.comfrontiersin.org

Computational Technique Application in Drug Discovery Benefit for Research
Molecular Docking Predicts the binding orientation of a molecule to a target protein.Identifies potential drug candidates and binding modes. jddhs.com
QSAR Modeling Relates chemical structure to biological activity.Guides the design of more potent compounds. frontiersin.org
Machine Learning/AI Predicts drug-target interactions and pharmacokinetic properties.Accelerates lead optimization and design of novel molecules. jddhs.comscienceopen.com
Molecular Dynamics Simulates the movement of atoms and molecules over time.Provides insights into the dynamic nature of protein-ligand binding. jddhs.com

Discovery of New Biological Targets and Therapeutic Modalities

The unique chemical structure of piperidine derivatives makes them suitable for interacting with a wide range of biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org A key area of future research for this compound will be the systematic exploration of its potential biological activities to uncover novel therapeutic applications.

In silico tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can be employed as a first step to predict the likely pharmacological effects and protein targets of new derivatives. clinmedkaz.org This computational screening can provide initial direction for preclinical studies, suggesting potential applications in areas such as oncology, central nervous system disorders, and infectious diseases. clinmedkaz.org

Following computational predictions, experimental validation through high-throughput screening and other in vitro and in vivo assays is essential. The development of interaction networks that model the complex relationships between proteins can offer a more comprehensive view of a compound's effects within a biological system. scienceopen.com This systems biology approach can help identify multiple drug targets and predict system-wide effects, ultimately leading to more effective treatments with fewer side effects. scienceopen.com

Strategic Derivatization for Enhanced Bioactivity and Selectivity

The functional groups of this compound—the amino, hydroxyl, and lactam moieties—provide multiple sites for chemical modification. Strategic derivatization of this core structure is a powerful approach to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.gov

The primary sites for derivatization are the hydroxyl (–OH) and amino (–NH2) groups. nih.gov These can be modified through reactions such as acylation to introduce new functional groups. nih.gov The goal of such modifications is often to introduce specific pharmacophores—the essential features responsible for a drug's biological activity—to improve interactions with a biological target. frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.